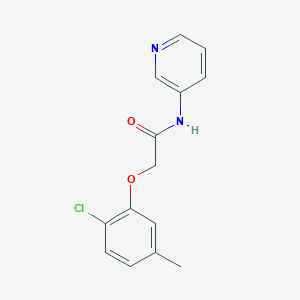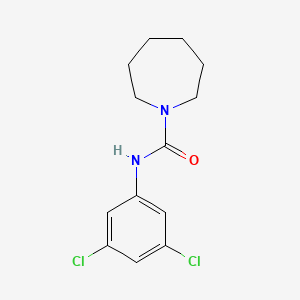
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide
説明
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide, also known as CP-945,598, is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. CP-945,598 has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme involved in the synthesis of prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been found to reduce the levels of prostaglandin E2, which is a key mediator of pain and inflammation. In addition, this compound has been found to exhibit anti-asthmatic properties by reducing airway inflammation and bronchoconstriction.
実験室実験の利点と制限
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. This compound has also been found to exhibit good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental models.
将来の方向性
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide has several potential future directions for research. It has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. This compound has also been found to exhibit anti-asthmatic properties, which makes it a potential candidate for the treatment of asthma. Future research could focus on the development of this compound analogs with improved pharmacological properties and reduced toxicity. In addition, future research could focus on the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-3-pyridinylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-asthmatic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce the levels of prostaglandin E2, which is a key mediator of pain and inflammation.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-5-12(15)13(7-10)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSCCMQTJILEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4715722.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4715737.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4715739.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4715748.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4715750.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4715773.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4715780.png)
![methyl (3-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4715804.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B4715811.png)

![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4715821.png)
![methyl 4-({4-[(diethylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4715833.png)
